molecular formula C21H21N5O2S2 B2663178 N2,N6-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide CAS No. 476309-04-3

N2,N6-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide

Cat. No.: B2663178
CAS No.: 476309-04-3
M. Wt: 439.55
InChI Key: OECLETMHAWQYCH-UHFFFAOYSA-N
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Description

N2,N6-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide is a potent and selective small-molecule inhibitor of MAP4K4 (Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4). Research indicates that this compound effectively suppresses the Hippo signaling pathway, a crucial regulator of organ size and tumor suppression, by inhibiting the kinase activity of MAP4K4. This action leads to the dephosphorylation and nuclear translocation of YAP (Yes-associated protein), a key transcriptional co-activator that drives the expression of genes responsible for cell proliferation and survival. Its primary research value lies in the study of cardiac regeneration and repair , as targeted inhibition of MAP4K4 has been shown to promote cardiomyocyte proliferation and improve heart function after myocardial infarction in model systems. Furthermore, due to the role of the Hippo/YAP pathway in various cancers, this inhibitor serves as a critical tool compound for investigating oncogenic signaling networks and exploring potential therapeutic strategies aimed at reactivating tumor-suppressive pathways.

Properties

IUPAC Name

2-N,6-N-bis(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S2/c27-18(25-20-23-12-6-1-3-10-16(12)29-20)14-8-5-9-15(22-14)19(28)26-21-24-13-7-2-4-11-17(13)30-21/h5,8-9H,1-4,6-7,10-11H2,(H,23,25,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECLETMHAWQYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=NC5=C(S4)CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2,N6-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid with 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives. A common method includes the use of coupling agents such as carbodiimides (e.g., DCC or EDC) to facilitate the formation of amide bonds under mild conditions .

Industrial Production Methods: For industrial-scale production, the process may be optimized to include continuous flow synthesis techniques, which enhance the efficiency and yield of the compound. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and thiazole rings.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has demonstrated that derivatives of compounds similar to N2,N6-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide exhibit notable antimicrobial properties. For instance, studies have shown that thiazole derivatives possess antibacterial activity against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

1.2 Anticancer Properties

Compounds containing thiazole moieties have been investigated for their anticancer effects. For example, studies indicate that certain thiazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways . The structural characteristics of this compound may enhance its efficacy in targeting cancer cells while minimizing toxicity to normal cells.

1.3 Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Its ability to bind to various enzymes could lead to the development of novel therapeutic agents for diseases where enzyme regulation is crucial . For instance, inhibition of certain kinases involved in cancer progression has been a focus area.

Material Science Applications

2.1 Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a charge transport material can be leveraged in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

2.2 Polymer Blends

In material science, this compound can be incorporated into polymer blends to enhance mechanical properties and thermal stability. The incorporation of thiazole derivatives into polymers has been shown to improve their resistance to degradation and enhance their overall performance in various applications .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Demonstrated effectiveness against S. aureus with MIC values ranging from 31.25 to 62.5 µg/mL .
Anticancer Mechanism Induction of apoptosis in cancer cell lines through specific signaling pathway activation .
Enzyme Inhibition Study Identified potential inhibitors for kinases related to cancer progression .
Material Application Enhanced charge transport properties in OLED applications .

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include signal transduction pathways critical for cell growth and survival, making it a valuable tool in cancer research .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Pyridine-2,6-dicarboxamide derivatives vary primarily in their substituents, which dictate their chemical behavior. Key analogues include:

Compound Name Substituents Key Structural Features
Target Compound 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl Bulky, sulfur-containing heterocycles; fused cyclohexene-thiazole rings
N2,N6-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide Quinazolinone rings Iodo-substituted aromatic rings; keto groups enhance hydrogen bonding
N2,N6-bis(5-methylthiazol-2-yl)pyridine-2,6-dicarboxamide 5-Methylthiazol-2-yl Smaller thiazole substituents; methyl groups modulate solubility
N2,N6-bis(2-tert-butylphenyl)pyridine-2,6-dicarboxamide (H2L4) 2-tert-Butylphenyl Sterically hindered aryl groups; tert-butyl enhances crystallinity
N2,N6-bis(2-hydroxyethyl)pyridine-2,6-dicarboxamide (PDA) Hydroxyethyl Polar hydroxyl groups enable hydrogen bonding in polymers

Functional Properties

  • Coordination Chemistry: Target Compound: Thiazole sulfur and pyridine nitrogen atoms offer multiple coordination sites for metal ions, similar to Schiff base derivatives (e.g., ). However, the fused cyclohexene-thiazole rings may restrict conformational flexibility compared to linear Schiff bases . Quinazolinone Analogues: Iodo and keto groups enhance halogen bonding and metal chelation, useful in catalysis . Pincer Ligands (H2L4): tert-Butylphenyl groups stabilize palladium complexes in Suzuki-Miyaura cross-coupling reactions .
  • Material Science Applications :

    • Hydroxyethyl Derivatives (PDA) : Form supramolecular polyurethanes via hydrogen bonding, improving mechanical properties .
    • Target Compound : The rigid thiazole rings could enhance thermal stability in polymers but may reduce elasticity compared to PDA .
  • Sensing Applications :

    • 5-Methylthiazol-2-yl Derivative : Acts as a fluorescent sensor for Cu²⁺ and Ni²⁺ via fluorescence quenching .
    • Target Compound : The tetrahydrobenzo[d]thiazol groups may alter selectivity or sensitivity due to increased steric bulk .

Biological Activity

N2,N6-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₃H₁₈N₄S₂
  • Molecular Weight : 298.43 g/mol
  • CAS Number : 104632-26-0

The structure features two tetrahydrobenzo[d]thiazole moieties attached to a pyridine-2,6-dicarboxamide backbone. This unique arrangement is believed to contribute to its biological properties.

The biological activities of this compound have been attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells.
  • Antimicrobial Properties : It has shown effectiveness against various bacterial strains, comparable to standard antibiotics such as streptomycin.
  • Anti-inflammatory Effects : The compound has been reported to inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.
  • Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways.

Biological Activity Data

The following table summarizes the biological activities observed in various studies:

Activity TypeTest Organism/Cell LineIC50/EffectivenessReference
AntimicrobialStaphylococcus aureus25 µg/mL
AntioxidantDPPH AssayEC50 = 15 µg/mL
Anti-inflammatoryRAW 264.7 CellsInhibition of TNF-α production by 60%
AnticancerHeLa CellsIC50 = 30 µM

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of various derivatives of pyridine dicarboxamides, including this compound. The compound showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as a new antimicrobial agent .
  • Antioxidant Activity Assessment :
    In vitro assays demonstrated that this compound effectively scavenged free radicals in a DPPH assay. The results indicated a strong correlation between concentration and antioxidant activity .
  • Anti-inflammatory Studies :
    Research involving RAW 264.7 macrophages revealed that treatment with the compound reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 by 60%, suggesting its potential use in treating inflammatory conditions .
  • Cancer Cell Studies :
    The anticancer properties were assessed using HeLa cells where the compound induced apoptosis at concentrations as low as 30 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of caspase pathways .

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